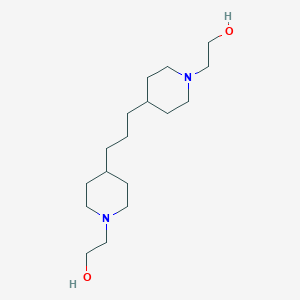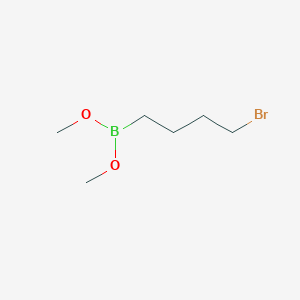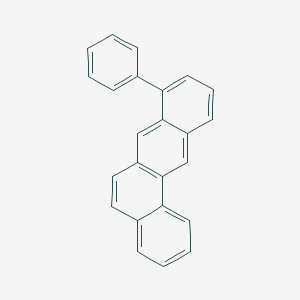
テトラヒドロハルミン
概要
説明
科学的研究の応用
Tetrahydroharmine has several scientific research applications:
作用機序
生化学分析
Biochemical Properties
Tetrahydroharmine, like other harmala alkaloids in Banisteriopsis caapi, is a reversible inhibitor of monoamine oxidase A (RIMA), but it also inhibits the reuptake of serotonin . This dual action makes Tetrahydroharmine unique among the harmala alkaloids .
Cellular Effects
Tetrahydroharmine’s inhibition of monoamine oxidase A and serotonin reuptake can have significant effects on cellular function. By inhibiting monoamine oxidase A, Tetrahydroharmine prevents the breakdown of monoamines, neurotransmitters that include serotonin, melatonin, and dopamine . This can lead to increased levels of these neurotransmitters in the brain, which can affect mood, sleep, and other physiological functions .
Molecular Mechanism
The primary mechanism of action for Tetrahydroharmine is its ability to inhibit monoamine oxidase A and serotonin reuptake . Monoamine oxidase A is an enzyme that breaks down monoamines, while serotonin reuptake is a process by which serotonin is reabsorbed into the neuron that released it . By inhibiting these processes, Tetrahydroharmine increases the levels of monoamines in the brain .
Temporal Effects in Laboratory Settings
The effects of Tetrahydroharmine in laboratory settings are biphasic. Initial effects include reduced power in the alpha band (8–13 Hz) after 50 minutes from ingestion of the brew. Later effects include increased slow- and fast-gamma power (30–50 and 50–100 Hz, respectively) between 75 and 125 minutes . These effects are significantly associated with circulating levels of Ayahuasca’s chemical compounds, including Tetrahydroharmine .
Dosage Effects in Animal Models
In animal models, the tremor-inducing effects of harmala alkaloids, including Tetrahydroharmine, are dose-dependent . Doses of 10–20 mg/kg are frequently employed in rats; mice require approximately twice that .
Metabolic Pathways
Tetrahydroharmine is involved in the metabolic pathways related to the metabolism of monoamines. It acts as a reversible inhibitor of monoamine oxidase A, an enzyme that plays a key role in the breakdown of monoamines .
準備方法
テトラヒドロハルミンは、さまざまな方法で合成できます。 一般的な方法の1つは、フタル酸無水物とトリプタミンから出発して、分子間縮合、選択的還元、分子内環化を含むものです。 別の方法は、ピクテ・シュペンラー反応であり、これは関連する化合物の全合成で使用されてきました
化学反応の分析
テトラヒドロハルミンは、いくつかの種類の化学反応を起こします。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応から生成される主な生成物は、通常、ハルミンとハルマリンなどの他のハルマラアルカロイドです.
科学研究の応用
テトラヒドロハルミンには、いくつかの科学研究の応用があります。
化学反応の分析
Tetrahydroharmine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form harmine and harmaline.
Reduction: Reduction of related compounds yields tetrahydroharmine.
Substitution: It can undergo substitution reactions, particularly at the indole nitrogen.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically other harmala alkaloids such as harmine and harmaline.
類似化合物との比較
特性
IUPAC Name |
7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLDQJLIBNPEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901873 | |
| Record name | (+/-)-Tetrahydroharmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17019-01-1, 486-93-1 | |
| Record name | (±)-Tetrahydroharmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17019-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydroharmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017019011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leptaflorine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Tetrahydroharmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAHYDROHARMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1Q1E0G45A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
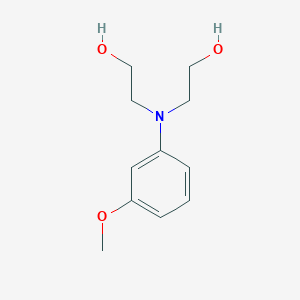
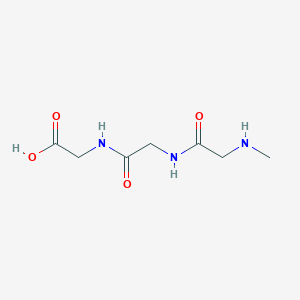
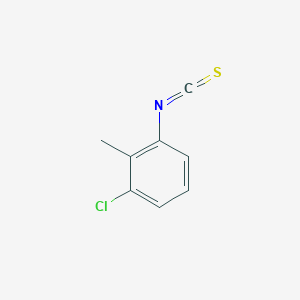
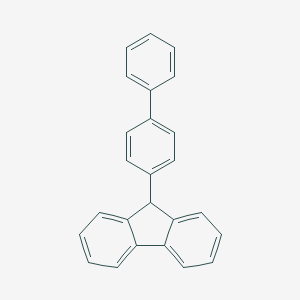
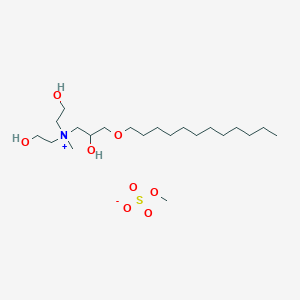
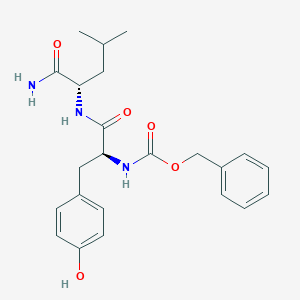

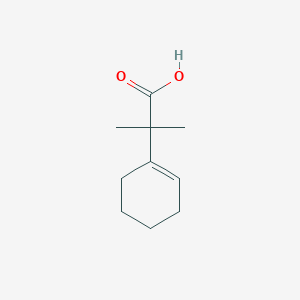
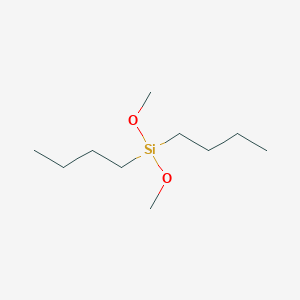
![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)
